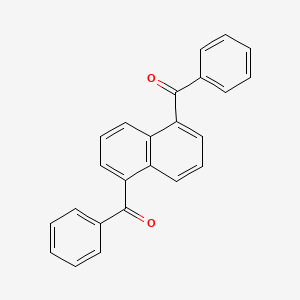

1,5-Dibenzoylnaphthalene

Description

Historical Context and Strategic Significance in Industrial Organic Synthesis

Historically, 1,5-dibenzoylnaphthalene has been a compound of significant industrial interest, primarily serving as a key intermediate in the synthesis of vat dyes. google.comwho.int Its most notable application is in the production of dibenzo[a,h]pyrene-7,14-dione, also known as Vat Yellow 4, and subsequently, Vat Orange 1. google.comfibre2fashion.comcia.gov The process involves a cyclization reaction of this compound in a molten mixture of aluminum chloride. fibre2fashion.comgoogle.com

The primary method for synthesizing this compound is the Friedel-Crafts acylation of naphthalene (B1677914) with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. ontosight.aigoogle.com This reaction, however, typically yields a mixture of isomers, including the 1,5- and 1,8-dibenzoylnaphthalenes. google.com The separation of the desired 1,5-isomer from this crude mixture was historically a costly and challenging step, often requiring solvent recrystallization techniques. google.com This challenge spurred the development of improved and more economical industrial processes, as detailed in patents that describe methods to selectively isolate the aluminum chloride complex of the 1,5-isomer before hydrolysis. google.com These process optimizations underscore the strategic importance of obtaining pure this compound for the dye manufacturing industry. google.comgoogle.com

Contemporary Relevance in Advanced Materials Science and Synthetic Chemistry

In modern chemical research, this compound has found new life as a valuable building block in materials science and specialized synthetic chemistry. Its rigid and symmetrical structure is a desirable feature for creating high-performance polymers with enhanced thermal stability. tandfonline.com

In Advanced Materials Science , the compound is utilized as a monomer for the synthesis of poly(arylene ether)s (PAEs) and poly(ether ketone)s (PAKs). tandfonline.comresearchgate.net These polymers are noted for their high glass transition temperatures (Tg), which range from 199 to 259°C, and excellent thermal stability, with 5% weight loss occurring at temperatures above 480°C in air and 500°C in nitrogen. tandfonline.comtandfonline.com The incorporation of the this compound unit into polymer backbones contributes to these desirable properties. tandfonline.com Furthermore, due to its unique optical and electrical properties, researchers have investigated this compound as a potential material for optoelectronic devices, including organic light-emitting diodes (OLEDs), and for applications in energy storage and conversion. ontosight.ai

In Synthetic Chemistry , this compound serves as a crucial intermediate for the construction of more complex molecules beyond dyes. ontosight.ai For instance, it is a precursor in the synthesis of sophisticated macrocyclic compounds like porphyrinoids. The synthesis of these complex structures often leverages the foundational framework provided by this compound. The fundamental Friedel-Crafts reaction to produce it also continues to be of academic interest for studying reaction mechanisms, particularly the factors influencing substitution patterns on the naphthalene ring. chemcess.comresearchgate.netpsu.edu

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 83-80-7 lookchem.com |

| Molecular Formula | C₂₄H₁₆O₂ lookchem.com |

| Molecular Weight | 336.39 g/mol lookchem.comechemi.com |

| Appearance | White crystalline solid ontosight.ai |

| Melting Point | 185-186 °C echemi.com |

| Boiling Point | 532.3 °C at 760 mmHg lookchem.comchemsrc.com |

| Density | 1.202 g/cm³ lookchem.comechemi.com |

| Flash Point | 195.8 °C lookchem.comechemi.com |

| Refractive Index | 1.663 lookchem.comechemi.com |

Research Findings on Polymers Derived from this compound

| Polymer Type | Key Findings |

| Poly(arylene ether)s (PAEs) | Synthesis of high molecular weight, soluble polymers. tandfonline.comtandfonline.com |

| Glass transition temperatures (Tg) range from 199 to 259°C. tandfonline.comresearchgate.net | |

| Exhibit high thermal stability, with 5% weight loss above 480°C in air and 500°C in nitrogen. tandfonline.comresearchgate.net | |

| Poly(ether ketone)s (PAKs) | Incorporation of the naphthalene unit enhances thermal stability compared to polymers like PEEK. tandfonline.com |

| The 1,5-substitution pattern offers a balance of high thermal properties and improved solubility compared to other isomers. tandfonline.com | |

| Polymers are typically amorphous and soluble in common organic solvents like chloroform. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

(5-benzoylnaphthalen-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-7-14-20-19(21)13-8-16-22(20)24(26)18-11-5-2-6-12-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSBCICQIJKSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CC=C3C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058898 | |

| Record name | Methanone, 1,5-naphthalenediylbis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-80-7 | |

| Record name | 1,1′-(1,5-Naphthalenediyl)bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibenzoylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-(1,5-naphthalenediyl)bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, 1,5-naphthalenediylbis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dibenzoylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Considerations for 1,5 Dibenzoylnaphthalene

Classical and Evolving Synthetic Approaches

The traditional and most common method for preparing 1,5-dibenzoylnaphthalene is the Friedel-Crafts acylation of naphthalene (B1677914) with benzoyl chloride, using aluminum chloride as a Lewis acid catalyst. google.comontosight.ai In this electrophilic aromatic substitution reaction, the benzoyl group is introduced onto the naphthalene ring. sigmaaldrich.com The reaction typically involves combining naphthalene, benzoyl chloride, and aluminum chloride, which results in the formation of a crude mixture containing both 1,5- and 1,8-dibenzoylnaphthalene (B96287) isomers. google.com

The reaction conditions are critical; for instance, the process must be carried out above the melting point of the reaction mixture to prevent a potentially violent reaction. noaa.govnih.gov The reaction mechanism involves the formation of a complex between the acyl chloride and the aluminum chloride catalyst, generating a resonance-stabilized acylium ion that then acts as the electrophile. sigmaaldrich.com Without the use of a solvent, the reaction mass can solidify at temperatures below 60°C. google.com

One patented one-pot process starts with the dibenzoylation of naphthalene using a significantly reduced excess of benzoyl chloride (as low as 0-5%) compared to older methods which used excesses of up to 70%. google.com This multi-stage, one-pot technique proceeds to the subsequent cyclization step without intermediate isolation of the dibenzoyl compound, thereby reducing waste and handling steps. google.com Another optimized approach involves the slow addition of naphthalene to a molten mixture of benzoyl chloride and aluminum chloride at a controlled temperature of 60°C, followed by heating to 85-90°C for a period to complete the reaction. google.com Research has also shown that slowly adding naphthalene to the benzoyl chloride/aluminum chloride mixture while maintaining a low temperature for an extended period can improve the yield of this compound to 53%. researchgate.net

| Protocol | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Classical Friedel-Crafts | Stoichiometric AlCl₃, large excess of benzoyl chloride (e.g., 70%). google.com | Not specified, but noted as less economical. google.com | google.comgoogle.com |

| Optimized Batch | Slow addition of naphthalene, controlled temperature (60°C then 85-90°C). google.com | "A good yield of excellent quality". google.com | google.com |

| Grazynski et al. Modification | Very slow addition of naphthalene, low temperature for a long time. researchgate.net | 53% | researchgate.net |

| One-Pot Process | Low excess of benzoyl chloride (0-5%), proceeds to next step without isolation. google.com | Not specified, but highlighted as more efficient. google.com | google.com |

Isomer Separation and Purification Techniques for 1,5- and 1,8-Dibenzoylnaphthalene Isomers

A significant hurdle in the production of pure this compound is its separation from the 1,8-isomer. google.com The structural similarity of these isomers makes separation challenging, and various techniques have been developed to address this.

Historically, the separation of the 1,5- and 1,8-isomers was accomplished by solvent recrystallization techniques applied to the crude mixture obtained after hydrolysis of the catalyst complex. google.com This method relies on the different solubilities of the two isomers in a selected solvent. Studies have shown that 1,2,4-trichlorobenzene (B33124) and benzene (B151609) are particularly suitable solvents for removing the 1,8-isomer from this compound due to the significant difference in isomer solubility. researchgate.net

A more advanced and efficient method involves the separation of the isomers before the hydrolysis step. google.com This technique exploits the differential solubility of the aluminum chloride complexes of the two isomers in certain organic solvents. The aluminum chloride complex of this compound is notably insoluble in solvents such as benzene, chlorobenzene, and their lower alkyl homologs. google.com In contrast, the complex of the 1,8-isomer is soluble in these solvents. google.com

The process involves agitating the entire reaction mass with one of these solvents after the acylation is complete but before hydrolysis. google.com The insoluble aluminum chloride complex of the 1,5-isomer can then be separated by filtration. google.com Subsequently, this isolated complex is hydrolyzed in an acidic or alkaline medium to yield pure this compound, which is then collected by filtration, washed, and dried. google.com

| Solvent Class | Suitability | Examples | Reference |

|---|---|---|---|

| Benzene, lower alkyl homologs, and their chloro/nitro derivatives | Suitable | Benzene, Chlorobenzene | google.com |

| Carbon disulfide, Carbon tetrachloride, Aliphatic hydrocarbons | Unsatisfactory | - | google.com |

Advancements in Sustainable Synthesis of this compound

While specific research on "green" synthesis pathways for this compound is limited, general advancements in sustainable chemistry, particularly for Friedel-Crafts reactions, indicate potential future directions. begellhouse.com The principles of green chemistry focus on reducing waste, minimizing energy use, and employing less hazardous materials. acs.orgnih.gov

One major area of development is the replacement of traditional stoichiometric Lewis acid catalysts like aluminum chloride, which are often hazardous and generate significant waste. begellhouse.comresearchgate.net Research into heterogeneous catalysts, such as zeolites, acid-treated metal oxides (e.g., ZnO), and rare-earth metal triflates, offers the promise of more sustainable and recyclable catalytic systems for Friedel-Crafts acylations. researchgate.netrsc.org For example, fly ash-based geopolymers have been explored as sustainable, low-cost, heterogeneous catalysts for Friedel-Crafts acylation reactions. mdpi.com

Furthermore, the development of one-pot syntheses, as described for this compound, aligns with green chemistry principles. google.comimist.ma By minimizing intermediate isolation and purification steps and reducing the excess of reagents, these processes can improve atom economy and reduce solvent and energy consumption. google.comacs.org Future research may focus on integrating recyclable catalysts and greener solvent alternatives into these efficient one-pot protocols to further enhance the sustainability of this compound production.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Dibenzoylnaphthalene |

| Naphthalene |

| Benzoyl chloride |

| Aluminum chloride |

| Benzene |

| Chlorobenzene |

| 1,2,4-Trichlorobenzene |

| Carbon disulfide |

| Carbon tetrachloride |

| Zinc oxide (ZnO) |

Structural Characterization and Conformational Analysis of 1,5 Dibenzoylnaphthalene and Its Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state. For peri-substituted naphthalenes, such as 1,5-dibenzoylnaphthalene and its derivatives, this technique reveals significant steric hindrance that influences molecular conformation and crystal packing.

Analysis of Dihedral Angles and Torsional Displacements of Aromatic Rings

Due to steric strain between the peri-substituents, the benzoyl groups in dibenzoylnaphthalene derivatives are significantly twisted out of the plane of the naphthalene (B1677914) ring. In a related compound, 1,8-dibenzoylnaphthalene-2,7-diyl dibenzoate, the phenyl rings of the benzoyl groups form dihedral angles of 67.12(5)° and 85.15(5)° with the naphthalene ring system nih.gov. Similarly, in 1,8-dibenzoyl-2,7-diphenoxynaphthalene, these angles are 75.01(4)° and 75.78(4)° nih.gov. This pronounced torsional displacement is a common feature in peri-substituted naphthalenes to alleviate the steric clash between the bulky substituents. The two benzoyl groups are typically oriented in an anti-conformation relative to each other nih.govnih.gov.

For unsymmetrically substituted derivatives like 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene, the two different aroyl groups also adopt a non-coplanar orientation with respect to the naphthalene ring and are directed oppositely researcher.life. The dihedral angle between the 3,5-dimethylbenzoyl group and the naphthalene ring is comparable to that in the symmetrically substituted homologue researcher.life. These findings from closely related structures suggest that the benzoyl groups in this compound would also be forced into a non-planar conformation, with significant dihedral angles relative to the naphthalene core.

| Compound | Substituent Groups | Dihedral Angles with Naphthalene Ring (°) | Reference |

| 1,8-dibenzoylnaphthalene-2,7-diyl dibenzoate | Benzoyl | 67.12(5), 85.15(5) | nih.gov |

| 1,8-dibenzoyl-2,7-diphenoxynaphthalene | Benzoyl | 75.01(4), 75.78(4) | nih.gov |

| 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene | Benzoyl, 3,5-dimethylbenzoyl | Not specified | researcher.life |

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The crystal packing of dibenzoylnaphthalene derivatives is stabilized by a network of weak intermolecular interactions. In the crystal structure of 1,8-dibenzoylnaphthalene-2,7-diyl dibenzoate, C—H···O hydrogen bonds link the molecules into chains nih.gov. The structure is further stabilized by C—H···π and π–π stacking interactions, with centroid–centroid distances between aromatic rings ranging from 3.6441(7) Å to 3.9197(8) Å nih.gov.

Similarly, in 1,8-dibenzoyl-2,7-diphenoxynaphthalene, the crystal structure features two types of C—H···π interactions between the benzene (B151609) rings of the benzoyl groups and the naphthalene unit. Additionally, two kinds of π–π interactions between the benzene rings are observed, with centroid-centroid distances of 3.879(1) Å and 3.696(1) Å nih.gov. In other naphthalene derivatives, such as 7-pivaloyl-5,6-dihydro-4H-naphtho[3,2,1-de]isoquinoline-4,6-dione, the crystal structure is also stabilized by π–π stacking, with a centroid–centroid distance of 3.851(2) Å, and intermolecular N—H···O hydrogen bonding nih.gov. The packing of 1,5-dimethoxynaphthalene shows molecules arranged in a herringbone pattern in layers, with chains formed by very weak C—H···O interactions nih.govresearchgate.net. These examples highlight the importance of both hydrogen bonding and π-stacking interactions in directing the supramolecular assembly of naphthalene-based compounds.

| Compound | Intermolecular Interaction Type | Distances (Å) | Reference |

| 1,8-dibenzoylnaphthalene-2,7-diyl dibenzoate | π–π stacking | Centroid-centroid: 3.6441(7) – 3.9197(8) | nih.gov |

| 1,8-dibenzoyl-2,7-diphenoxynaphthalene | π–π stacking | Centroid-centroid: 3.879(1), 3.696(1) | nih.gov |

| 7-pivaloyl-5,6-dihydro-4H-naphtho[3,2,1-de]isoquinoline-4,6-dione | π–π stacking | Centroid-centroid: 3.851(2) | nih.gov |

Solution-State Conformational Dynamics and Temperature-Dependent Behavior

In solution, molecules are not static but exhibit a range of dynamic processes, including bond rotations and conformational changes. For molecules with significant rotational barriers, these dynamics can be studied using spectroscopic techniques.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Rotational Dynamics

Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful tool for investigating the dynamic processes of molecules in solution, particularly hindered internal rotation researchgate.netnih.govresearchgate.net. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with conformational exchange nih.gov.

While a specific VT-NMR study on this compound was not found, studies on other sterically hindered naphthalene derivatives demonstrate the utility of this technique. For instance, in 1-neopentylnaphthalene, changes in the NMR spectrum at low temperatures indicated a barrier to rotation of 5.15 kcal mol⁻¹ rsc.org. Similarly, the interconversion barriers between rotamers of di- and tri-α-naphthylphenyl derivatives have been determined by line shape simulation of temperature-dependent NMR spectra, with values around 11-12 kcal mol⁻¹ nih.govresearchgate.net. For 1,4-naphthylene bridged diazamacrocycles, the rotation of the naphthylene rotor was confirmed by the temperature-dependent coalescence of NMR signals rsc.org. Given the steric hindrance expected in this compound, it is highly probable that the rotation of the benzoyl groups would be restricted on the NMR timescale at lower temperatures, making it a suitable candidate for VT-NMR studies to quantify its rotational dynamics.

Theoretical and Computational Studies of Molecular Geometry and Stability

Theoretical and computational methods, particularly density functional theory (DFT), provide valuable insights into the geometric and electronic structures of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Optimized Geometries

Density functional theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized geometries of molecules nih.govresearchgate.net. DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule.

Although a specific DFT study providing the optimized geometry of this compound was not identified, DFT has been successfully applied to other naphthalene derivatives. For instance, the optimized geometry of 1,5-dinitronaphthalene has been calculated using DFT methods (B3LYP) with 6-311+G(d,p) and 6-311++G(d,p) basis sets, showing good agreement with experimental values researchgate.net. Such calculations for this compound would be expected to confirm the non-planar arrangement of the benzoyl groups relative to the naphthalene core, as suggested by the crystallographic data of its derivatives. The calculations would also provide quantitative data on the bond lengths and angles, which are influenced by the steric and electronic effects of the benzoyl substituents.

Molecular Mechanics and Dynamic Simulations for Conformational Preferences

The conformational flexibility of this compound, primarily arising from the rotation around the single bonds connecting the benzoyl groups to the naphthalene core, is a critical determinant of its physical and chemical properties. Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools employed to explore the potential energy surface of molecules and identify their preferred three-dimensional arrangements.

Molecular mechanics methods utilize classical physics to model the energy of a molecule as a function of its geometry. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically rotating the dihedral angles that define the orientation of the benzoyl groups relative to the naphthalene ring, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

For this compound, the key dihedral angles are C(2)-C(1)-C(=O)-C(phenyl) and C(6)-C(5)-C(=O)-C(phenyl). Due to steric hindrance between the peri-hydrogens of the naphthalene ring and the carbonyl oxygen as well as the phenyl ring, a planar conformation is expected to be energetically unfavorable. The benzoyl groups are likely to be twisted out of the plane of the naphthalene ring to alleviate this steric clash.

A hypothetical conformational search using molecular mechanics could yield several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. An illustrative data table of such a hypothetical calculation is presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics Calculations

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A (anti) | 45 | -135 | 0.00 |

| B (syn) | 45 | 45 | 1.20 |

| C (intermediate) | 90 | -90 | 2.50 |

Note: Dihedral angles and relative energies are hypothetical and for illustrative purposes only.

Molecular dynamics simulations provide a more dynamic picture of the conformational preferences by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the time-averaged distribution of different conformers. These simulations can also provide insights into the energy barriers separating different conformers, which govern the rates of conformational interconversion.

The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the two key dihedral angles, showing the probability of finding the molecule in a particular conformation. The simulation can also be used to calculate the free energy landscape, which provides a more accurate representation of the conformational preferences in a given environment (e.g., in a solvent).

A hypothetical rotational energy profile for one of the benzoyl groups in this compound, as might be determined from molecular mechanics or dynamics simulations, is shown below. This profile would illustrate the energy penalty associated with planar and other high-energy conformations.

Table 2: Hypothetical Rotational Energy Barrier for a Benzoyl Group in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (eclipsed with peri-H) | 8.5 |

| 45 (gauche) | 0.5 |

| 90 (perpendicular) | 2.0 |

| 135 (gauche) | 0.0 |

| 180 (eclipsed with C-C bond) | 5.0 |

Note: Dihedral angles and relative energies are hypothetical and for illustrative purposes only.

These computational approaches are invaluable for understanding the structure-property relationships of this compound and its derivatives. The preferred conformations determined by these methods can be correlated with experimental observations from techniques such as X-ray crystallography and NMR spectroscopy, providing a comprehensive understanding of the molecule's three-dimensional structure.

Electronic Structure and Photophysical Properties of 1,5 Dibenzoylnaphthalene Systems

Quantum Chemical Investigations of Electronic Configuration

Quantum chemical calculations provide profound insights into the arrangement of electrons and the nature of chemical bonds within a molecule. For 1,5-dibenzoylnaphthalene, these methods elucidate how the fusion of the naphthalene (B1677914) scaffold with two carbonyl-containing substituents governs its fundamental electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and its absorption and emission of light. nih.govschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that corresponds to the lowest energy electronic excitation possible for the molecule. schrodinger.com

Experimental determination of the vertical ionization energy, which is the energy required to remove an electron from the HOMO, provides a direct measure of the HOMO energy level. For this compound, the ionization energy has been experimentally determined to be 8.14 eV. nist.govchemeo.com

The table below presents calculated HOMO-LUMO gap data for related naphthalene compounds, illustrating the typical energy ranges observed in these systems.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Method/Source |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | 0.20847 | 0.08374 | -0.12473 | DFT/6-311+(2d, p) mdpi.com |

| 1,5-Diamine Naphthalene Derivatives | Not Specified | Not Specified | 3.804–3.900 | MPW1PW91/6-311G(d,p) semanticscholar.org |

This interactive table summarizes the frontier molecular orbital energies for naphthalene and related derivatives. Note that the values for the di-imine derivative appear anomalous, which may be related to the specific computational approach or reporting convention.

The presence of the two electronegative oxygen atoms in the benzoyl groups of this compound establishes a distinct charge distribution across the molecule. The carbonyl carbons become electrophilic (positive partial charge), while the oxygen atoms are nucleophilic (negative partial charge). This charge polarization is the starting point for electronic delocalization.

Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify this charge distribution. mdpi.comresearchgate.net For a structurally related compound, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), calculations show a symmetrical charge distribution, as expected from the C2h symmetry of the 1,5-disubstituted naphthalene core. mdpi.com A similar symmetrical distribution is expected for this compound.

The electronic delocalization pathway involves the π-systems of the phenyl rings, the carbonyl groups, and the naphthalene core. There is an intramolecular charge transfer (ICT) character, where the naphthalene ring can act as an electron donor and the benzoyl groups function as electron acceptors. semanticscholar.org This delocalization across the entire molecule is crucial for its photophysical properties, as it dictates the nature of the electronic transitions that occur upon photoexcitation. The extent of this delocalization is influenced by the molecule's conformation, specifically the dihedral angle between the benzoyl groups and the naphthalene plane. nih.gov

Excited State Dynamics and Deactivation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited state. The subsequent processes by which the molecule returns to its ground state—its excited-state dynamics—are complex and occur on timescales ranging from femtoseconds to microseconds.

Like most aromatic ketones, the photophysics of this compound involves both singlet (S) and triplet (T) excited states. Upon absorption of UV light, the molecule is typically excited to the first excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state (S₀) via fluorescence or undergo a spin-forbidden process called intersystem crossing (ISC) to populate the lowest triplet state (T₁).

The benzoyl moieties play a crucial role in this process. Aromatic ketones like benzophenone (B1666685) are well-known for their high ISC efficiency. researchgate.net It is therefore highly probable that in this compound, excitation is followed by a very rapid and efficient ISC from the S₁ state to the T₁ state. The T₁ state is lower in energy than the S₁ state and has a much longer lifetime because the transition back to the singlet ground state (phosphorescence) is spin-forbidden.

Studies on naphthalene dimers have shown that triplet states can be either localized on a single naphthalene unit or delocalized over multiple units. researchgate.net For this compound, the triplet state could be localized on the naphthalene core or one of the benzoyl groups, or it could be a delocalized state involving the entire molecule. The nature of this triplet state is fundamental to its subsequent deactivation pathways.

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states in real-time. rsc.orgmdpi.com A pump pulse excites the molecule, and a subsequent probe pulse measures the absorption of the transient species (excited states, radicals, etc.) as a function of time delay. This allows for the direct measurement of the lifetimes of these species. researchgate.net

While TA studies specifically on this compound are scarce, data from related naphthalene derivatives provide a clear picture of the expected dynamics. These systems exhibit multiple excited-state lifetimes corresponding to different deactivation processes.

| System | Process | Observed Lifetimes | Source |

|---|---|---|---|

| Naphthalene-based azo dyes | Singlet state decay | ~0.7–1.5 ps, ~3–4 ps, 20–40 ps | rsc.org |

| Benzophenone/Naphthalene | Triplet state decay | Microsecond (µs) timescale | researchgate.net |

This interactive table shows representative excited-state lifetimes for naphthalene-based systems. These values illustrate the typical timescales for singlet state decay (picoseconds) and triplet state decay (microseconds).

For this compound, a TA experiment would likely reveal an initial ultrafast decay on the picosecond timescale, corresponding to the decay of the S₁ state via ISC. This would be followed by the appearance of a longer-lived absorption signal on the nanosecond to microsecond timescale, attributable to the T₁ state. researchgate.netrsc.org The decay of this triplet state would then be monitored to determine its lifetime.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to model the properties of molecules in their excited states. researchgate.netrsc.org A key application of TD-DFT is the calculation of potential energy surfaces (PES) for the ground and various excited states. A PES is a plot of the molecule's energy as a function of its geometry, providing a "map" of the energy landscape on which photochemical reactions occur. rsc.org

For this compound, TD-DFT calculations would be used to construct the PES for the S₀, S₁, and T₁ states. These surfaces would reveal the most likely deactivation pathways. For example, the calculations would identify the minimum energy points on the S₁ and T₁ surfaces, as well as the regions where these surfaces cross or come close together. The point of closest approach between the S₁ and T₁ surfaces is known as a minimum energy crossing point (MECP) and represents the most favorable geometry for intersystem crossing.

A critical coordinate on the PES for this compound would be the torsional angle of the benzoyl groups relative to the naphthalene ring. Rotation around the C-C single bond connecting the carbonyl group to the naphthalene core can significantly alter the energies of the excited states and facilitate transitions between them. TD-DFT calculations can map out the energy changes along this torsional coordinate, revealing barriers to rotation and identifying geometries that promote efficient deactivation back to the ground state. rsc.org

Chemical Reactivity and Derivative Synthesis Stemming from 1,5 Dibenzoylnaphthalene

Transformation into Polycyclic Aromatic Quinones

A significant application of 1,5-dibenzoylnaphthalene is its role as a key intermediate in the production of vat dyes. This transformation involves an intramolecular oxidative ring closure, followed by subsequent functionalization to yield a variety of dyes.

Oxidative Ring Closure to Dibenzo[a,h]pyrene-7,14-dione (Vat Yellow 4 Precursor)

This compound can be converted into Dibenzo[a,h]pyrene-7,14-dione, also known as dibenzpyrenequinone or Vat Yellow 4, through a cyclization reaction. wikipedia.org This process, a type of Scholl reaction, is typically carried out in the presence of a Lewis acid, such as aluminum chloride, often in a melt with sodium chloride. google.comfibre2fashion.com The reaction involves the formation of new carbon-carbon bonds between the naphthalene (B1677914) and benzoyl moieties, leading to a highly conjugated polycyclic aromatic quinone system.

The synthesis of Vat Yellow 4 from this compound is a critical step in the manufacturing of certain vat dyes. fibre2fashion.comnih.gov This bright yellow solid serves as the direct precursor for other dyes. wikipedia.org

Reaction Conditions for Vat Yellow 4 Synthesis:

| Reactant | Reagents | Conditions | Product |

|---|

This data is compiled from a representative synthesis described in the literature. google.com

Subsequent Bromination Reactions to Form Vat Dyes (e.g., Vat Orange 1)

The Dibenzo[a,h]pyrene-7,14-dione synthesized from this compound can be further modified to produce other vat dyes. A common subsequent reaction is bromination. For instance, the dibromination of Dibenzo[a,h]pyrene-7,14-dione yields Vat Orange 1. wikipedia.orgwikipedia.org This halogenation can be performed directly on the product of the ring-closure reaction within the aluminum chloride melt by treating it with bromine. google.com The introduction of bromine atoms into the aromatic structure alters the electronic properties of the molecule, resulting in a shift in its color from yellow to orange.

The bromination can be carried out using elemental bromine, and the reaction conditions can be controlled to achieve the desired degree of halogenation. google.com The resulting brominated product may also contain some chlorine if the bromination is performed in the aluminum chloride melt. google.com

Incorporation of the 1,5-Naphthalene Subunit into Macrocyclic Architectures

The rigid and well-defined geometry of the 1,5-naphthalene unit derived from this compound makes it an attractive building block for the construction of complex macrocyclic molecules, such as porphyrinoids.

Synthesis of Helical Heteroporphyrinoids and Aceneporphyrinoids

Researchers have successfully incorporated the 1,5-naphthalene subunit into heteroporphyrin structures to create helical aceneporphyrinoids. researchgate.net The synthesis begins with this compound, which undergoes a series of transformations. The steric constraints imposed by the 1,5-substitution pattern of the naphthalene building block force the resulting macrocycle into a specific helical conformation. researchgate.net Spectroscopic and structural analyses of these 22-hetero-1,5-naphthiporphyrins indicate a lack of macrocyclic aromaticity. researchgate.net

Functional Group Transformations: Reduction of Ketone Moieties

A key step in the synthesis of macrocyclic architectures from this compound is the reduction of its two ketone functional groups. This transformation is essential to create the necessary precursors for condensation reactions that form the larger macrocyclic framework.

The reduction of the ketone groups in this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction converts the benzoyl groups into phenylhydroxymethyl moieties, yielding 1,5-bis(phenylhydroxymethyl)naphthalene. researchgate.net This diol is a crucial intermediate that can then be reacted with other building blocks, such as pyrrole, to construct more complex structures like the tripyrrane analogue, 1,5-bis(phenyl(2-pyrrolyl)methyl)naphthalene, which is a precursor to the aforementioned helical heteroporphyrinoids. researchgate.net

Summary of a Synthetic Route to Helical Heteroporphyrinoids:

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Naphthalene | Benzoyl chloride, Aluminum chloride | This compound |

| 2 | This compound | LiAlH₄ | 1,5-Bis(phenylhydroxymethyl)naphthalene |

| 3 | 1,5-Bis(phenylhydroxymethyl)naphthalene | Pyrrole, BF₃·OEt₂ | 1,5-Bis(phenyl(2-pyrrolyl)methyl)naphthalene (Tripyrrane analogue) |

This table outlines the key synthetic transformations as described by Latos-Grazynski and co-workers. researchgate.net

Table of Chemical Compounds

| Chemical Name | Other Names |

| This compound | - |

| Dibenzo[a,h]pyrene-7,14-dione | Vat Yellow 4, Dibenzpyrenequinone, Dibenzo[b,def]chrysene-7,14-dione |

| Vat Orange 1 | - |

| 5,10,15,20-Tetraaryl-22-hetero-1,5-naphthiporphyrins | Helical Heteroporphyrinoids |

| Aceneporphyrinoids | - |

| Carbaporphyrinoids | - |

| Lithium aluminum hydride | LiAlH₄ |

| 1,5-Bis(phenylhydroxymethyl)naphthalene | - |

| 1,5-Bis(phenyl(2-pyrrolyl)methyl)naphthalene | Naphthylene analogue of tripyrrane |

| Aluminum chloride | AlCl₃ |

| Sodium chloride | NaCl |

| Bromine | Br₂ |

| Pyrrole | - |

| Boron trifluoride etherate | BF₃·OEt₂ |

| 2,5-Bis(arylhydroxymethyl)heterocyclopentadiene | - |

Regioselective Functionalization and Derivatization Strategies

The strategic functionalization of this compound allows for the synthesis of a wide array of derivatives with potential applications in materials science and as intermediates in the production of dyes and pigments. The regioselectivity of these reactions is a critical aspect, governed by the electronic and steric effects of the substituents.

One of the most notable derivatizations of this compound is its conversion to Vat Orange 1, a commercially significant vat dye. This multi-step synthesis provides a clear example of regioselective functionalization. The process begins with an intramolecular cyclization of this compound in a melt of aluminum chloride and sodium chloride to form dibenzo[a,h]pyrene-7,14-dione, also known as Vat Yellow 4. This is followed by a regioselective dibromination of the dibenzo[a,h]pyrene-7,14-dione intermediate. While the exact positions of bromination can vary, a common outcome is the formation of 4,10-dibromodibenzo[a,h]pyrene-7,14-dione.

Electrophilic aromatic substitution reactions on the this compound core are influenced by the deactivating nature of the benzoyl groups. These groups withdraw electron density from the naphthalene ring, making it less susceptible to electrophilic attack than naphthalene itself. However, substitution can be achieved under specific conditions, with the directing effects of the benzoyl groups controlling the position of the incoming substituent. Based on studies of the closely related 1-benzoylnaphthalene (B181615), electrophilic attack is predicted to occur preferentially at the positions meta to the benzoyl groups. For this compound, this would correspond to the 4-, 8-, 2-, and 6-positions. For instance, the sulfonation of 1-benzoylnaphthalene with sulfur trioxide has been shown to yield a mixture of 5-, 6-, and 7-sulfo derivatives, with the 5-sulfo isomer being the major product. This suggests that sulfonation of this compound would likely lead to substitution at the 4- and 8-positions.

The carbonyl groups of the benzoyl substituents are susceptible to nucleophilic attack, providing another avenue for derivatization. Standard reduction reactions can be employed to convert the diketone into a diol. For example, sodium borohydride (B1222165) is a common reagent used for the reduction of ketones to secondary alcohols. In the case of this compound, this reaction would yield 1,5-bis(phenyl(hydroxy)methyl)naphthalene.

Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbons allows for the introduction of new carbon-carbon bonds and the formation of tertiary alcohols. For example, the reaction of this compound with an excess of a Grignard reagent, such as methylmagnesium bromide, would result in the formation of 1,5-bis(1-phenyl-1-hydroxyethyl)naphthalene. These diol derivatives can serve as building blocks for the synthesis of more complex molecules and polymers.

The following table summarizes some of the key regioselective functionalization and derivatization strategies stemming from this compound:

| Reaction Type | Reagents and Conditions | Product(s) | Regioselectivity |

| Cyclization and Bromination | 1) AlCl₃/NaCl, heat; 2) Br₂ | Vat Orange 1 (e.g., 4,10-dibromodibenzo[a,h]pyrene-7,14-dione) | The initial cyclization is intramolecular. The subsequent bromination is regioselective on the resulting polycyclic aromatic quinone. |

| Electrophilic Sulfonation (Predicted) | SO₃ | 4-Sulfo- and 8-sulfo-1,5-dibenzoylnaphthalene | Based on the sulfonation of 1-benzoylnaphthalene, substitution is expected at the positions meta to the deactivating benzoyl groups. |

| Reduction of Carbonyls | Sodium Borohydride (NaBH₄) | 1,5-Bis(phenyl(hydroxy)methyl)naphthalene | The reaction is specific to the carbonyl groups, converting the ketones to secondary alcohols. |

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) followed by aqueous workup | 1,5-Bis(1-phenyl-1-hydroxyethyl)naphthalene | The Grignard reagent attacks the electrophilic carbon of the carbonyl groups, leading to the formation of tertiary alcohols. |

Advanced Applications and Functionalization of 1,5 Dibenzoylnaphthalene Derivatives in Materials Science

Organic Electronics and Optoelectronic Devices

The intrinsic electronic properties of the naphthalene (B1677914) ring system make its derivatives promising candidates for use in organic electronic devices. The ability to modify the molecular structure through the benzoyl substituents allows for fine-tuning of energy levels and intermolecular interactions, which are critical for device performance.

While direct studies on 1,5-dibenzoylnaphthalene derivatives as the active semiconductor layer in devices like Organic Field-Effect Transistors (OFETs) are still emerging, the broader class of 1,5-disubstituted naphthalene compounds has shown significant promise. For instance, derivatives such as naphthalene-1,5-diamine have been investigated as donor chromophores in materials designed for photovoltaic applications. researchgate.net These studies demonstrate that the 1,5-substitution pattern on the naphthalene core can be effectively utilized to create materials with desirable electronic properties, such as appropriate frontier molecular orbital (FMO) energy levels for efficient charge transfer. researchgate.net

Functionalization of the naphthalene core can lead to materials with good thermal stability and tailored optical and electrochemical properties. For example, various naphthalene derivatives have been synthesized and incorporated into two-component heterojunction-based ambipolar field-effect transistors, achieving hole and electron mobilities suitable for circuit applications. Research on related naphthalene diimides (NDIs) further highlights the potential of the naphthalene scaffold, as these materials are known for their high electron affinities and excellent n-type semiconductor performance. gatech.edu The introduction of benzoyl groups at the 1,5-positions offers a synthetic handle to create novel architectures that could modulate charge transport properties, representing a fertile ground for future research in organic semiconductors.

Table 1: Properties of Selected Naphthalene-Based Organic Semiconductor Materials

| Compound Family | Substitution Pattern | Application | Key Finding |

|---|---|---|---|

| Naphthalene-1,5-diamine Derivatives | A–D–A Architecture | Photovoltaics | Efficient intramolecular charge transfer (ICT) from donor core to terminal acceptors. researchgate.net |

This table presents data for related naphthalene derivatives to illustrate the potential of the 1,5-naphthalene scaffold in organic electronics.

Self-assembled monolayers (SAMs) are crucial for controlling the interface properties in organic electronic devices, influencing factors like charge injection and molecular ordering of the semiconductor layer. While the use of this compound derivatives in SAMs is not yet widely reported, the principles of SAM formation using functionalized aromatic molecules are well-established.

Derivatives of this compound could be synthesized to include anchoring groups, such as thiols or silanes, allowing them to form ordered monolayers on metal or oxide surfaces, respectively. The rigid naphthalene core would promote well-defined molecular packing, and the benzoyl groups could be used to tune the surface energy and electronic properties of the SAM. For example, chiral discrimination has been achieved using SAMs of 1,1'-binaphthalene-2,2'-dithiol, where the specific arrangement of the naphthalene units on the surface creates a chiral environment. This demonstrates the potential for naphthalene-based SAMs to create highly specific and functionalized surfaces for advanced device fabrication.

Supramolecular Chemistry and Host-Guest Systems

The defined geometry and potential for functionalization make this compound derivatives excellent building blocks for supramolecular chemistry. These molecules can be designed to participate in specific non-covalent interactions, leading to the formation of complex, ordered structures with emergent properties.

Molecular recognition relies on complementary interactions between a host and a guest molecule, such as hydrogen bonding, π-π stacking, and electrostatic forces. Derivatives of this compound can be engineered to act as hosts for specific guest molecules. Research on 4,8-dibenzoyl-1,5-dihydroxynaphthalene, a closely related compound, shows that the peri-hydroxy and benzoyl groups can engage in intramolecular hydrogen bonding and potentially interact with external guests. researchgate.net

By modifying the benzoyl groups with recognition motifs (e.g., hydrogen bond donors/acceptors or charged groups), derivatives can be created that selectively bind to target molecules. The naphthalene platform provides a rigid spacer, ensuring that the recognition sites are held in a well-defined spatial arrangement, a key principle for achieving high selectivity in host-guest systems. nih.govnih.gov The construction of supramolecular cages and other complex architectures from organic building blocks is a rapidly advancing field, and functionalized this compound derivatives represent a promising, yet underexplored, class of components for these systems. nih.govnih.gov

The 1,5-substitution pattern on a naphthalene ring can lead to axial chirality if rotation around the single bonds connecting the substituents to the ring is sterically hindered. This principle has been used to prepare axially chiral (1,5)naphthalenophanes, which exhibit distinct chiroptical properties, such as circular dichroism (CD).

Starting from this compound, synthetic routes can be envisioned to create derivatives with bulky substituents that restrict rotation, thereby generating stable atropisomers. The chiroptical activity of such molecules can be tuned by altering the electronic nature of the substituents. nih.gov Frameworks that induce axial chirality in attached naphthalene chromophores have been shown to produce strong chiroptical responses due to the excitonic coupling between the naphthalene units. rsc.orgresearchgate.net This strategy allows for the creation of materials with tailored responses to circularly polarized light, which are of interest for applications in optical data storage, displays, and sensors. nih.govrsc.org

Table 2: Chiroptical Properties of Axially Chiral Naphthalene Derivatives

| Derivative Class | Chiral Feature | Chiroptical Property | Potential Application |

|---|---|---|---|

| (1,5)Naphthalenophanes | Axially Chiral Scaffold | Circular Dichroism (CD) | Chiral Sensors |

This table includes data from related chiral naphthalene systems to highlight the potential for developing chiroptical materials from a this compound scaffold.

Catalysis and Organometallic Chemistry

The functional groups of this compound can be chemically transformed to create ligands for metal coordination. The resulting organometallic complexes could find applications in homogeneous or heterogeneous catalysis, leveraging the rigid naphthalene backbone to control the geometry and reactivity of the metal center.

For instance, the carbonyl groups of the benzoyl substituents can be reduced to alcohols, which can then be converted into phosphines, ethers, or other coordinating groups. This would transform the this compound scaffold into a bidentate ligand. The 1,5-substitution pattern would enforce a specific bite angle and geometry, which is a critical parameter in designing catalysts for asymmetric synthesis. mdpi.comnih.gov

Furthermore, derivatives like naphthalene-1,5-diyldioxy-di-acetic acid have been successfully used as organic linkers to construct metal-organic frameworks (MOFs). rsc.org These porous materials have applications in gas storage, separation, and catalysis. A similar synthetic strategy could be applied to derivatives of this compound, using them as rigid struts to build novel MOFs with potentially unique catalytic or photoluminescent properties. rsc.org The development of C-N axially chiral scaffolds via asymmetric catalysis using naphthalene-based substrates further underscores the importance of this structural motif in creating advanced catalytic systems. nih.gov

Design of Ligands for Metal Complexes

The two carbonyl groups of this compound provide basic sites with lone pairs of electrons capable of interacting with metal ions, a fundamental principle in the design of metal-complex dyes and other coordination compounds. vdoc.pub While direct use as a simple ligand is not extensively documented, its true value lies in its role as a synthetic intermediate for creating complex, macrocyclic ligands that establish specific coordination environments for metals. researchgate.net

A significant application is in the synthesis of carbaporphyrinoids, which are considered an unorthodox class of macrocyclic ligands that create unique environments for metal and metalloid coordination. researchgate.net The synthetic pathway to these complex ligands can begin with the benzoylation of naphthalene to produce this compound. researchgate.net This diketone then undergoes further reactions, such as reduction of the ketone groups and subsequent condensation with pyrrole, to form large, intricate macrocycles. researchgate.net These porphyrin-like structures, incorporating the rigid 1,5-naphthalene subunit, can generate stable organometallic derivatives. researchgate.net The fixed geometry of the naphthalene scaffold is instrumental in pre-organizing the ligand structure for effective metal binding.

Evaluation of Catalytic Activity of this compound-Derived Catalysts

While specific research into the catalytic activity of catalysts directly derived from this compound is limited, the molecule's interaction with catalytic systems is well-established, particularly in the synthesis of dyes. The industrial production of dibenzopyrenequinone vat dyes involves an oxidative ring-closure reaction of this compound. google.com It has been found that this cyclization process can be significantly accelerated by the addition of catalytic amounts of iron(III) chloride. google.com This process, where this compound is heated in a melt of aluminum chloride and an alkali metal chloride in the presence of an iron salt catalyst, demonstrates the compound's reactivity and interaction with transition metal catalysts. google.comgoogle.com

In a broader context, naphthalene-based ligands are actively explored in catalysis. For instance, certain naphthalene azo benzene (B151609) ligands, when complexed with copper(II), form in-situ catalysts that exhibit excellent catecholase activity, mimicking the function of natural enzymes to oxidize catechols to o-quinones. researchgate.net These studies highlight the potential of the naphthalene framework in designing catalytically active metal complexes. researchgate.net

Polymer Chemistry and Advanced Polymeric Materials

The incorporation of the this compound unit into polymer backbones has been a successful strategy for producing high-performance thermoplastic materials with exceptional thermal stability.

Synthesis and Characterization of Poly(arylene ether)s Containing Naphthalene Units

High molecular weight, soluble poly(arylene ether)s have been successfully synthesized incorporating this compound units. researchgate.net The synthesis is based on the nucleophilic aromatic substitution polycondensation of a difluoro-substituted monomer with various aromatic bisphenols. researchgate.net This monomer is derived from naphthalene and 4-fluorobenzoyl chloride via a Friedel-Crafts reaction. researchgate.net

These polymers exhibit excellent thermal properties, which are critical for their application in demanding environments. The glass transition temperatures (Tg) for this series of polymers range from 199 to 259°C. researchgate.net Furthermore, their thermal stability is exceptionally high, as determined by thermogravimetric analysis (TGA). The temperature for 5% weight loss for these polymers is consistently above 500°C in a nitrogen atmosphere and above 480°C in air, indicating their resistance to thermal degradation. researchgate.net

| Polymer Structure (Bisphenol Unit) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C in N₂) | 5% Weight Loss Temperature (Td5, °C in Air) | Reference |

|---|---|---|---|---|

| Bisphenol A | 223 | 516 | 509 | researchgate.net |

| 4,4'-Biphenol | 259 | 535 | 523 | researchgate.net |

| Hydroquinone | 253 | 529 | 514 | researchgate.net |

| 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) | 224 | 524 | 514 | researchgate.net |

| 9,9-Bis(4-hydroxyphenyl)fluorene | >250 (Not clearly observed) | 519 | 483 | researchgate.net |

Development of Chemical Sensors

Derivatives of this compound hold potential for the development of chemical sensors, primarily through their conversion into larger, more complex macrocyclic structures. Porphyrinoid systems, which can be synthesized using this compound as a starting material, have been identified as having applications in the development of chemical sensors and in molecular recognition studies. researchgate.net

The rigid and photophysically active 1,5-naphthalene core can be embedded within these larger sensor molecules. The resulting macrocycles often possess unique spectroscopic and electrochemical properties that can be modulated by the binding of specific ions or molecules, forming the basis of a sensing mechanism. researchgate.net This strategy is analogous to the use of other large, conjugated molecules like phthalocyanine (B1677752) derivatives, which are increasingly utilized in chemical sensor applications. vdoc.pub

Exploration in Antimicrobial Research

Exploration into the biological activities of this compound has revealed its potential in antimicrobial research. The compound has been identified as a bioactive component in the methanolic extract of the oyster mushroom, Pleurotus sajor-caju. nih.govnih.govresearchgate.net This mushroom extract demonstrated significant free radical scavenging and antibacterial activities against various species of Gram-positive and Gram-negative bacteria. nih.gov

Analysis of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as one of four main compounds likely responsible for the observed antimicrobial properties. nih.govnih.gov Other compounds identified were β-Sitosterol, Cholestanol, and 1,2-Benzenedicarboxylic acid. nih.gov The presence of this compound in a natural extract with proven antibacterial action suggests its potential as an antimicrobial agent worthy of further investigation. nih.govekb.eg

Future Directions and Emerging Research Avenues for 1,5 Dibenzoylnaphthalene Chemistry

Rational Design of Novel Synthetic Methodologies

The classical synthesis of 1,5-dibenzoylnaphthalene via Friedel-Crafts acylation of naphthalene (B1677914) with benzoyl chloride presents challenges in terms of regioselectivity and the use of harsh catalysts. google.com Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

Key Research Objectives:

Catalyst Development: Exploration of solid acid catalysts, zeolites, and metal-organic frameworks (MOFs) to replace traditional Lewis acids like aluminum chloride. This could lead to improved yields, easier separation, and catalyst recyclability.

Flow Chemistry: Implementation of continuous flow reactors for the acylation reaction can offer precise control over reaction parameters, leading to enhanced safety, scalability, and product purity.

C-H Activation: Direct C-H functionalization of the naphthalene core with benzoyl groups represents a more atom-economical approach, minimizing waste and simplifying synthetic procedures.

| Synthetic Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Recyclable catalysts, milder reaction conditions, improved selectivity. | Development of tailored zeolites and MOFs with optimal pore size and acidity. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Direct C-H Activation | High atom economy, reduced waste, simplified synthesis. | Discovery of efficient and regioselective catalyst systems for C-H benzoylation. |

Advanced Spectroscopic Probes for Real-Time Dynamics

Understanding the excited-state dynamics and conformational changes of this compound is crucial for its application in photofunctional materials. Advanced spectroscopic techniques can provide unprecedented insights into these ultrafast processes.

Potential Spectroscopic Investigations:

Transient Absorption Spectroscopy: This technique can be employed to probe the lifetimes and properties of transient species, such as triplet states and radical ions, which are key intermediates in many photochemical reactions.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can monitor changes in the vibrational modes of the molecule upon photoexcitation, providing detailed information about structural rearrangements in the excited state.

Single-Molecule Spectroscopy: At the single-molecule level, it would be possible to probe the heterogeneity in the photophysical properties of this compound, revealing information that is hidden in ensemble measurements.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The incorporation of this compound into hybrid organic-inorganic materials can lead to novel materials with synergistic properties, combining the processability and functionality of the organic component with the stability and electronic properties of the inorganic framework.

Promising Hybrid Material Architectures:

Functionalized Nanoparticles: Covalent attachment of this compound derivatives to the surface of silica (B1680970) or titania nanoparticles could yield materials for applications in photocatalysis or as advanced fillers in polymer composites.

Metal-Organic Frameworks (MOFs): The rigid structure of this compound makes it an attractive candidate for use as a linker in the synthesis of novel MOFs with potential applications in gas storage, separation, and sensing.

Perovskite Solar Cells: As a functional organic layer, derivatives of this compound could be explored to enhance the stability and efficiency of perovskite-based solar energy conversion devices. researchgate.net

High-Throughput Computational Screening for Next-Generation Derivatives

Computational chemistry offers a powerful tool for the rational design of new this compound derivatives with tailored properties. High-throughput screening methods can accelerate the discovery of promising candidates for specific applications.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, optical properties, and reactivity of a wide range of this compound derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the molecular structure of derivatives with their observed functional properties, enabling the prediction of the performance of yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound derivatives in different environments, which is crucial for understanding their self-assembly behavior and performance in materials.

Exploration of New Supramolecular Architectures and Self-Assembly Processes

The planar aromatic core and the presence of two benzoyl groups in this compound provide opportunities for directing its self-assembly into well-defined supramolecular structures through non-covalent interactions such as π-π stacking and hydrogen bonding. longdom.org

Future Research in Supramolecular Chemistry:

Crystal Engineering: Systematic studies on the crystallization of this compound and its derivatives can lead to the discovery of new polymorphic forms with distinct optical and electronic properties.

Host-Guest Chemistry: The design of macrocyclic hosts that can selectively bind this compound could enable the development of responsive materials and sensors.

Liquid Crystals: Modification of the this compound core with flexible alkyl chains could lead to the formation of novel liquid crystalline materials with interesting phase behavior and optical properties.

Expansion into Sustainable and Circular Economy Applications

The development of sustainable materials and processes is a key challenge in modern chemistry. Future research should focus on positioning this compound within a circular economy framework.

Pathways to Sustainability:

Bio-based Feedstocks: Investigating synthetic routes to this compound and its precursors from renewable biomass sources would significantly reduce its environmental footprint.

Biodegradable Polymers: Incorporating the this compound unit into polyester (B1180765) or polyamide backbones could lead to the development of high-performance biodegradable plastics.

Recyclable Materials: Designing materials based on this compound that can be efficiently depolymerized and recycled would contribute to a more circular materials economy.

Bio-Inspired Functional Materials Development

Nature provides a rich source of inspiration for the design of advanced functional materials. nih.govrsc.orgd-nb.infobioinspired-materials.comresearchgate.net The unique photophysical properties of the this compound core can be harnessed in the development of novel bio-inspired systems.

Potential Bio-Inspired Applications:

Fluorescent Probes: Derivatives of this compound could be designed as fluorescent probes for the detection of specific biomolecules or for imaging in biological systems.

Artificial Photosynthesis: The ability of aromatic ketones to absorb light and participate in energy transfer processes makes this compound a potential building block for artificial photosynthetic systems that can convert solar energy into chemical fuels.

Photoresponsive Materials: Integration of this compound into hydrogels or polymers could lead to materials that change their shape or properties in response to light, mimicking natural phototropic behaviors.

Q & A

Q. What are the common synthetic routes for 1,5-dibenzoylnaphthalene, and what challenges arise during its preparation?

The Friedel-Crafts acylation of naphthalene using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a primary method. A critical challenge is controlling the reaction temperature: adding AlCl₃ below the mixture’s melting point can trigger violent exothermic reactions due to rapid complex formation . Alternative routes, such as propargylation of naphthol derivatives followed by cyclization, may reduce side products but require rigorous optimization of solvents (e.g., DMF) and stoichiometry .

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of chromatographic (HPLC, TLC with n-hexane:ethyl acetate systems) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Melting point analysis (e.g., 259–261°C for related naphthalene derivatives) helps assess purity . Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Q. What are the primary toxicological concerns associated with handling this compound?

Acute toxicity includes skin/eye irritation (Category 2A) and potential respiratory sensitization. Follow OSHA/NIOSH guidelines: use fume hoods, nitrile gloves, and eye protection. Toxicity data for analogous naphthalene derivatives (e.g., hepatic/renal effects in mammals) suggest precautionary biomonitoring for chronic exposure .

Q. What environmental monitoring strategies are applicable for tracking this compound in ecosystems?

Analyze air, water, and soil samples via GC-MS or HPLC-UV. Prioritize sediment/soil adsorption studies due to naphthalene derivatives’ low mobility and high log Kow values. Biomonitoring in occupationally exposed populations (e.g., urine metabolites) can assess bioaccumulation risks .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

Conflicting data on reaction pathways (e.g., unexpected byproducts in Friedel-Crafts synthesis) may arise from temperature-dependent AlCl₃ activation. Employ kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT) to map energy barriers for intermediate formation .

Q. What methodologies address discrepancies in toxicity profiles between in vitro and in vivo models for this compound?

Discrepancies often stem from metabolic differences (e.g., cytochrome P450 activation in rodents vs. humans). Use human hepatocyte cultures or transgenic mouse models to bridge gaps. Pair acute exposure assays with long-term carcinogenicity studies (e.g., OECD TG 451) .

Q. How can researchers optimize solvent systems to enhance the yield of this compound derivatives?

Screen polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency. For example, K₂CO₃ in DMF facilitates oxyanion formation in propargylation steps, improving regioselectivity . Solvent-free microwave-assisted synthesis may reduce side reactions and energy use .

Q. What advanced techniques elucidate the environmental degradation pathways of this compound?

Use ¹⁴C-labeled isotopes to track photodegradation in aqueous media (UV-Vis spectroscopy) and microbial breakdown in soil (metagenomic analysis). LC-QTOF-MS identifies transient intermediates like hydroxylated or sulfonated derivatives .

Q. How do structural modifications of this compound influence its electronic properties for material science applications?

Introduce electron-withdrawing groups (e.g., sulfonic acid) to alter HOMO-LUMO gaps. Cyclic voltammetry and UV-Vis spectroscopy quantify redox behavior, while XRD correlates substituent positioning with π-π stacking efficiency in organic semiconductors .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Implement gradual AlCl₃ addition under controlled cooling (≤5°C) to prevent thermal runaway. Pilot-scale testing with calorimetry (e.g., RC1e) identifies safe operating ranges. Post-reaction quenching with ice/water requires pH-neutralization protocols to avoid corrosive waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.